-HomoSec-OH
Description
-HomoSec-OH is a selenium-containing homoserine derivative, structurally analogous to L-homoserine but with a selenium atom replacing the oxygen or sulfur in its side chain.
Properties
Molecular Formula |
C3H6NO2Se |
|---|---|
Molecular Weight |
167.06 g/mol |
InChI |
InChI=1S/C3H6NO2Se/c4-2(7)1-3(5)6/h2H,1,4H2,(H,5,6)/t2-/m1/s1 |
InChI Key |
JOVFBBJNURHRJH-UWTATZPHSA-N |
Isomeric SMILES |
C([C@H](N)[Se])C(=O)O |
Canonical SMILES |
C(C(N)[Se])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of -HomoSec-OH typically involves a series of chemical reactions that require precise conditions. One common method involves the reaction of a precursor compound with a specific reagent under controlled temperature and pressure conditions. The reaction is often catalyzed by a specific catalyst to increase the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of -HomoSec-OH is scaled up using large reactors and continuous flow systems. The process involves the same basic chemical reactions as in the laboratory but is optimized for higher efficiency and lower cost. The use of automated systems and advanced monitoring techniques ensures consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
-HomoSec-OH undergoes various types of chemical reactions, including:
Oxidation: In the presence of an oxidizing agent, -HomoSec-OH can be converted into its oxidized form.
Reduction: It can be reduced back to its original state using a reducing agent.
Substitution: -HomoSec-OH can participate in substitution reactions where one of its atoms is replaced by another atom or group of atoms.
Common Reagents and Conditions
The reactions involving -HomoSec-OH typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogens and other substituents can be introduced under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of -HomoSec-OH may produce a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
-HomoSec-OH has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: Researchers use -HomoSec-OH to study its effects on biological systems and its potential as a therapeutic agent.
Industry: -HomoSec-OH is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of -HomoSec-OH involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparisons
L-Homoserine (H-HoSer-OH)
- Structure : L-Homoserine features a hydroxyl group in its side chain (CH₂-CH(OH)-CH₂).
- Key Differences : -HomoSec-OH replaces the hydroxyl oxygen with selenium, altering its electronic properties and reactivity.
- Applications : L-Homoserine is used in metabolic studies and antibiotic synthesis, whereas -HomoSec-OH’s selenium moiety may enhance its utility in redox-active systems .
Boc-HomoSer(Bzl)-OH
- Structure : A benzyl-protected homoserine derivative with a tert-butoxycarbonyl (Boc) protecting group.
- Key Differences : Unlike -HomoSec-OH, this compound retains oxygen in the side chain and includes aromatic protection for synthetic stability.
- Applications : Widely used in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions .
Fmoc-L-Selenomethionine
- Structure : A selenium-containing methionine analog with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
- Applications: Selenomethionine is critical in X-ray crystallography for phasing, whereas -HomoSec-OH derivatives may serve as selenocysteine mimics .
Table 1: Key Properties of -HomoSec-OH and Analogs
Key Observations :
- Molecular Weight : Selenium incorporation (e.g., Fmoc-D-HomoSec(pMeBzl)-OH) increases molecular weight significantly compared to oxygen/sulfur analogs.
- Solubility : Most analogs dissolve in polar aprotic solvents like DMSO, critical for SPPS.
- Synthetic Utility : Protecting groups (Boc, Fmoc) enhance stability, while selenium modifications expand redox and catalytic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
